molecular formula C9H10Br2O B8282671 3-Bromo-1-(4-bromophenyl)propan-1-ol

3-Bromo-1-(4-bromophenyl)propan-1-ol

Cat. No.: B8282671
M. Wt: 293.98 g/mol
InChI Key: ZGLJFBRDRDDKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-(4-bromophenyl)propan-1-ol is a brominated secondary alcohol characterized by a propanol backbone substituted with a bromine atom at the third carbon and a 4-bromophenyl group at the first carbon. This dual bromination enhances its electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

Properties

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

3-bromo-1-(4-bromophenyl)propan-1-ol

InChI

InChI=1S/C9H10Br2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2

InChI Key

ZGLJFBRDRDDKOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCBr)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Reactivity : The dual bromination in 3-Bromo-1-(4-bromophenyl)propan-1-ol facilitates Suzuki-Miyaura couplings, whereas its ketone analog (propan-1-one) is more reactive in nucleophilic additions .
  • Chiral Applications: Amino-substituted derivatives like (3R)-3-amino-3-(4-bromophenyl)propan-1-ol are critical in asymmetric synthesis due to their stereochemical control .

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